

The Discovery and Evolving Perspective of Gastrin-17: A Technical Guide

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Compound of Interest

Compound Name: Gastrin-17

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This technical guide provides a comprehensive overview of the discovery, historical context, and evolving scientific understanding of **Gastrin-17** (G-17), a pivotal hormone in gastrointestinal physiology. This document delves into the seminal experiments that unveiled its existence, the intricate signaling pathways it governs, and the quantitative data that underpins our current knowledge.

Discovery and Historical Perspective

The journey to understanding **Gastrin-17** is a compelling narrative of scientific inquiry, initial skepticism, and ultimate validation. It highlights the iterative nature of scientific discovery and the importance of persistent investigation.

The Dawn of a "Gastric Secretin": Edkins' Hypothesis

In the early 20th century, the prevailing theory for the regulation of gastric acid secretion, championed by Ivan Pavlov, was primarily neural. However, inspired by the discovery of 'secretin' by Bayliss and Starling, British physiologist John Sydney Edkins hypothesized the existence of a chemical messenger in the stomach. In 1905, Edkins proposed that a substance he named "gastrin," released from the pyloric antrum of the stomach in response to food, stimulated gastric acid secretion.^{[1][2]} His initial experiments involved preparing extracts of pyloric and fundic mucosa from cats and injecting them intravenously into anesthetized cats.

He observed that only the pyloric extracts induced a significant increase in gastric acid and pepsin secretion.[1]

A Period of Doubt and the Rise of Histamine

Edkins' "gastrin" hypothesis was met with considerable skepticism. The discovery of histamine in 1910, a potent gastric acid secretagogue found in various tissues, cast a long shadow over the existence of a unique gastric hormone.[1] Many researchers believed that the effects observed by Edkins were simply due to histamine contamination in his extracts. This led to a period where the concept of gastrin was largely dismissed by the scientific community.

Vindication and Confirmation: The Work of Komarov

The tide began to turn in 1938 when B. P. Komarov, a student of Pavlov, conducted a series of meticulous experiments. Komarov successfully prepared a histamine-free extract of the pyloric antrum that still potently stimulated gastric acid secretion in cats. This provided the first definitive evidence for the existence of a non-histamine gastric secretagogue, thereby vindicating Edkins' original hypothesis.

Isolation, Purification, and the Unveiling of Gastrin-17

The definitive proof of gastrin's existence and the elucidation of its chemical nature came from the groundbreaking work of Roderic Alfred Gregory and Hilda Tracy at the University of Liverpool in the 1960s. Through a laborious multi-step process involving extraction from hog antral mucosa, they isolated and purified two distinct forms of the hormone, which they named gastrin I and gastrin II.[3][4] Subsequently, they determined the amino acid sequence of these peptides, revealing them to be heptadecapeptides (containing 17 amino acids). This smaller, highly potent form came to be known as **Gastrin-17** ("little gastrin").[5] Their work also led to the identification of a larger form, Gastrin-34 ("big gastrin").[6][7]

Evolving Roles: Beyond a Simple Secretagogue

Initial research focused almost exclusively on **Gastrin-17**'s role as a potent stimulator of gastric acid secretion.[8] However, over time, a more nuanced understanding of its physiological functions has emerged. It is now recognized that **Gastrin-17** also plays a crucial role in:

- **Gastric Motility:** Influencing the muscular contractions of the stomach to aid in the mixing and emptying of food.[8]
- **Mucosal Growth and Maintenance:** Acting as a trophic factor, promoting the growth and health of the gastric mucosa.[8]
- **Pathophysiology:** Aberrant **Gastrin-17** levels are implicated in various gastrointestinal disorders, including peptic ulcers, Zollinger-Ellison syndrome (a condition characterized by gastrin-secreting tumors), and an increased risk of gastric cancer in the context of atrophic gastritis.[8][9]

Quantitative Data

The following tables summarize key quantitative data related to the biochemical and physiological properties of human **Gastrin-17**.

Table 1: Biochemical Properties of Human **Gastrin-17**

Property	Value	Reference
Molecular Formula	C ₉₇ H ₁₂₄ N ₂₀ O ₃₁ S	[10]
Molecular Weight	2098.2 g/mol	[10]
Amino Acid Sequence	pGlu-Gly-Pro-Trp-Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp-Met-Asp-Phe-NH ₂	[10]
Isoelectric Point (pI)	Not available	
Half-life in circulation	Approximately 2-3 minutes	

Table 2: Physiological Effects and Receptor Binding of **Gastrin-17**

Parameter	Species	Value	Reference
Receptor Binding Affinity (K _i) for CCK2 Receptor	Human	~0.3 - 1 nM	
Dose for half-maximal acid secretion (ED ₅₀)	Dog	~200 pmol/kg/h (for bombesin-stimulated gastrin release)	[11]
Comparative Potency (Acid Secretion)	Human	Gastrin-17 is more potent than Gastrin-34 on a molar basis	
Comparative Potency (Acid Secretion)	Dog	Gastrin is many times more potent than histamine	[3]
Effect on Gastric Acid Output (Infusion)	Human	40 pmol/kg/h infusion leads to steady-state acid secretion	[12]
Serum Levels (Fasting, Normal)	Human	5-15 pmol/L	[13]
Serum Levels (Hypergastrinemia)	Human	>100 pmol/L	[13]
Serum Levels (Peptic Ulcer with Bleeding)	Human	25.34 ± 14.29 pmol/L	[9]
Serum Levels (Pre- malignant Gastritis)	Human	21.33 pmol/mL (average)	[14]

Key Experimental Protocols

The following sections provide detailed methodologies for the pivotal experiments in the discovery and characterization of **Gastrin-17**.

Edkins' Demonstration of a Gastric Chemical Excitant (1906)

Objective: To determine if a chemical substance from the pyloric mucous membrane could stimulate gastric secretion.

Methodology:

- Animal Model: Anesthetized cats.
- Preparation of Extracts:
 - The pyloric and fundic portions of the cat stomach were separated.
 - The mucous membrane was scraped from each section.
 - The scrapings were boiled in a small amount of water or saline.
 - Alternatively, extracts were made with 0.4% hydrochloric acid, peptone, or dextrin.
 - The extracts were filtered and neutralized before injection.
- Experimental Procedure:
 - A cannula was placed in the esophagus to collect gastric juice.
 - The prepared extracts were injected into the jugular vein.
 - Gastric secretions were collected at timed intervals.
- Analysis:
 - The volume of gastric juice was measured.
 - The concentration of hydrochloric acid was determined by titration.
 - Pepsin activity was assessed by its digestive action on coagulated egg-white.

Komarov's Confirmation of a Histamine-Free Gastric Secretagogue (1938)

Objective: To demonstrate that a histamine-free extract of the pyloric mucosa stimulates gastric acid secretion.

Methodology:

- Animal Model: Cats with gastric fistulae.
- Preparation of a Histamine-Free Extract:
 - Minced pyloric mucosa was extracted with acetone and dried.
 - The dried powder was extracted with 0.4% hydrochloric acid.
 - Proteins were precipitated with trichloroacetic acid.
 - The trichloroacetic acid was removed with ether.
 - The extract was treated with a histamine-destroying enzyme preparation (histaminase) to eliminate any histamine contamination.
 - The final extract was tested for histamine activity on isolated guinea-pig ileum to confirm its absence.
- Experimental Procedure:
 - The histamine-free pyloric extract was injected subcutaneously into the cats.
 - Gastric juice was collected from the fistula at regular intervals.
- Analysis:
 - The volume and acidity of the gastric juice were measured.

Gregory and Tracy's Isolation and Purification of Gastrin-17 (1964)

Objective: To isolate, purify, and characterize the chemical nature of the gastric secretagogue from the pyloric antrum.

Methodology:

- Source Material: Hog antral mucosa.
- Multi-Stage Purification Protocol:
 - Extraction: Minced antral mucosa was extracted with an acetone-water mixture.
 - Salt Precipitation: The active material was precipitated with ammonium sulfate.
 - Solvent Fractionation: Further purification was achieved through a series of solvent extractions.
 - Ion-Exchange Chromatography: The partially purified material was subjected to chromatography on diethylaminoethyl (DEAE) cellulose columns. Elution was performed with a gradient of ammonium bicarbonate buffer.
 - Gel Filtration: Further separation based on molecular size was carried out using Sephadex G-50 columns.
 - Partition Chromatography: Final purification was achieved using partition chromatography on a cellulose column with a butanol-acetic acid-water solvent system.
- Characterization:
 - Amino Acid Analysis: The amino acid composition of the purified peptides (Gastrin I and Gastrin II) was determined after acid hydrolysis.
 - Sequencing: The N-terminal and C-terminal amino acids were identified, and the complete amino acid sequence was determined using Edman degradation and enzymatic digestion.

- Bioassay: The biological activity of the purified fractions was continuously monitored throughout the purification process by injecting them into anesthetized rats and measuring the stimulation of gastric acid secretion.

Signaling Pathways

Gastrin-17 exerts its physiological effects primarily by binding to the cholecystokinin B (CCK2) receptor, a G-protein coupled receptor (GPCR) located on the surface of various cells in the stomach, most notably enterochromaffin-like (ECL) cells and parietal cells.

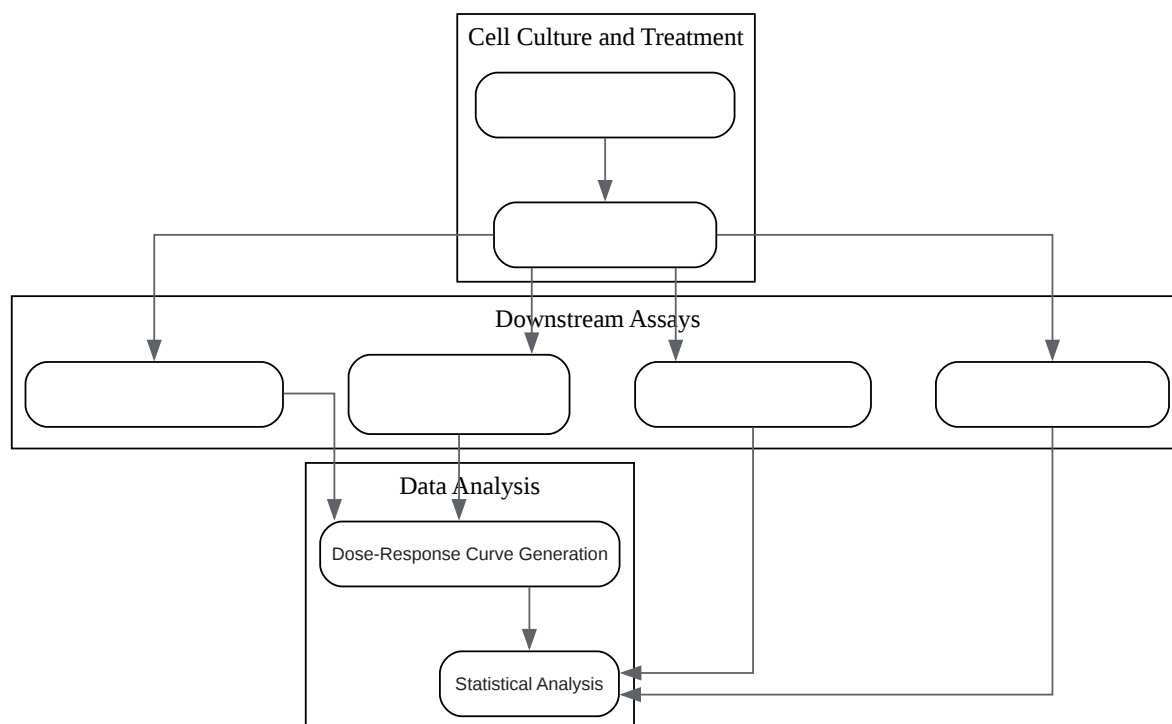
The Gastrin-17-CCK2 Receptor Signaling Cascade

The binding of **Gastrin-17** to the CCK2 receptor initiates a cascade of intracellular events:

- G-Protein Activation: The activated CCK2 receptor couples to the Gq family of G-proteins. [\[15\]](#)[\[16\]](#)
- Phospholipase C Activation: The activated Gq subunit stimulates phospholipase C (PLC). [\[15\]](#)[\[16\]](#)
- Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). [\[15\]](#)
- Calcium Mobilization: IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytoplasm. [\[15\]](#)
- Protein Kinase C Activation: The increase in intracellular Ca²⁺ and the presence of DAG activate protein kinase C (PKC). [\[15\]](#)[\[16\]](#)
- Downstream Effects: Activated PKC phosphorylates various downstream target proteins, leading to the cellular responses associated with **Gastrin-17**, such as histamine release from ECL cells and, to a lesser extent, direct stimulation of the H⁺/K⁺-ATPase (proton pump) in parietal cells.

The primary mechanism of **Gastrin-17**-stimulated acid secretion is indirect, via the release of histamine from ECL cells. Histamine then acts in a paracrine manner on H₂ receptors on adjacent parietal cells, leading to a robust stimulation of acid secretion. [\[5\]](#)

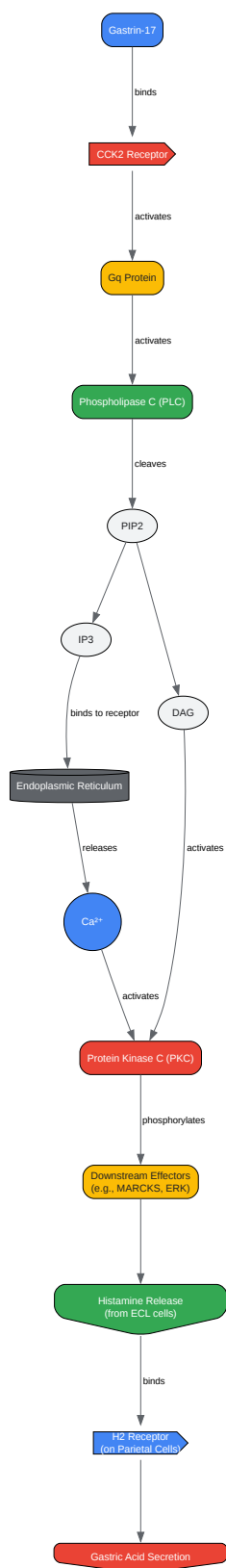
Experimental Workflow for Studying Gastrin-17 Signaling



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Caption: Workflow for investigating **Gastrin-17** signaling pathways.

Gastrin-17 Signaling Pathway Diagram



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